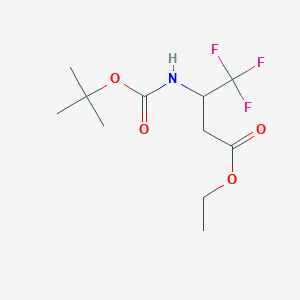

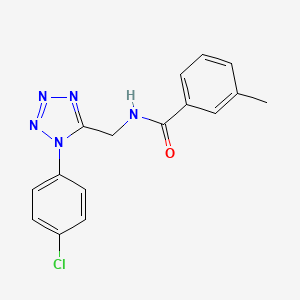

![molecular formula C19H22ClN5O2 B2754033 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-59-9](/img/structure/B2754033.png)

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, one method involves the reaction of urea with a β-ketoester, which results in the formation of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is a six-membered unsaturated ring compound composed of carbon and nitrogen .Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines involve various processes. For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary. For example, the basic pKa values for 2(1H)-pyrimidinone, 4(3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis Techniques

Structural analysis and synthesis of compounds with complex fused-ring systems, such as pyrimidines and purines, are crucial in medicinal chemistry and materials science. For instance, the study of racemic compounds containing pyrido[5,6-d]pyrimidine dione structures showcases the importance of hydrogen bonding in forming centrosymmetric dimers and chains, highlighting the intricate balance of interactions within crystalline structures (Low et al., 2004). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines through reactions involving amino and hydrazinopyrazole components emphasizes the versatility of pyrimidine cores in creating diverse molecular architectures with potential biological activities (Aggarwal et al., 2009).

Biological Activity and Pharmacological Potential

The biological activity of compounds featuring pyrimidine and purine moieties has been extensively studied due to their relevance in drug design and pharmacology. For instance, new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment have been synthesized and evaluated for their affinity towards serotonin and dopamine receptors, showcasing the potential for developing new therapeutics for neurological disorders (Jurczyk et al., 2004). Additionally, compounds like 6-(alkylamino)-9-benzyl-9H-purines exhibit anticonvulsant activities, indicating the therapeutic potential of purine derivatives in treating seizures (Kelley et al., 1988).

Photophysical Properties and Material Science Applications

The photophysical properties of pyrimidine derivatives, such as fluorescence and solvatochromism, make them suitable for applications in material science, including sensors and organic electronics. For example, the synthesis and characterization of pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) properties and their application in pH sensing demonstrate the utility of pyrimidine cores in developing advanced materials for optical and sensing applications (Yan et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not available, pyrido[2,3-d]pyrimidines have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Propiedades

IUPAC Name |

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-4-8-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-6-13(20)9-14/h5-7,9,12H,4,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDRVCLGLVNHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

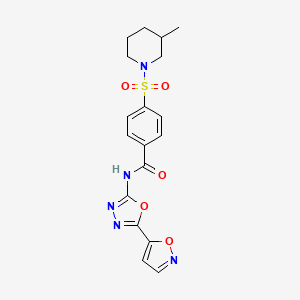

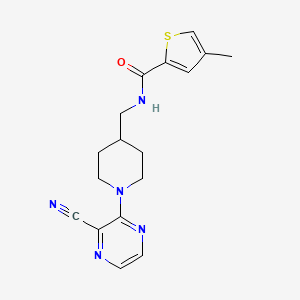

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)

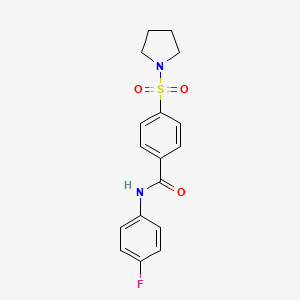

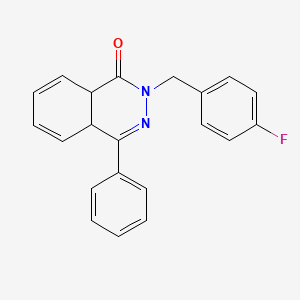

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

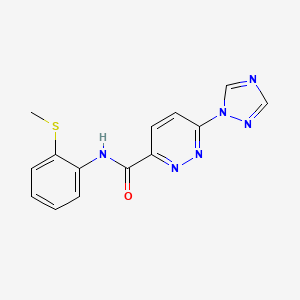

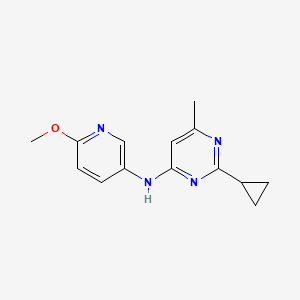

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)